2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
2-[(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core fused with a cyano-substituted pyridine ring. The molecule includes a sulfanyl (-S-) linker connecting the benzimidazole moiety to an acetamide group, which is further substituted with a 4-methylphenyl group.
Properties
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-14-7-9-16(10-8-14)24-20(27)13-28-21-11-15(2)17(12-23)22-25-18-5-3-4-6-19(18)26(21)22/h3-11H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXATGKYVURORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the sulfanyl linkage.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential anticancer properties and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazole vs. Benzimidazole Derivatives
Compounds such as 3ae, 3af, and 3ag () feature benzimidazole cores substituted with sulfinyl/sulfonyl groups and methoxy-pyridylmethyl side chains. The 4-cyano group on the pyridine ring introduces electron-withdrawing effects, likely improving metabolic stability over methoxy or methyl substituents seen in analogs .
Comparison with Imidazo[1,2-a]pyridines
Compounds like MM0333.02 () contain imidazo[1,2-a]pyridine cores with acetamide side chains. The target compound’s pyrido-benzimidazole system is bulkier, which may reduce solubility but increase target specificity due to steric complementarity in binding pockets .
Substituent Analysis
Sulfanyl vs. Sulfonyl/Sulfinyl Linkers
The sulfanyl (-S-) linker in the target compound differs from sulfonyl (-SO₂-) groups in compounds 8t–8w (). However, sulfonyl groups in analogs like 3j and 3k () may enhance hydrogen-bonding interactions with enzymes like lipoxygenase (LOX) .
Acetamide Substituents
The 4-methylphenyl acetamide group in the target compound shares similarities with 8t (N-(5-chloro-2-methylphenyl)-...) and MM0333.02 (N-(4-methylphenyl)-...). The methylphenyl group increases lipophilicity, favoring membrane permeability over polar groups like nitro (in 8v ) or ethoxy (in 8u ) .
NMR Data
- The target compound’s ¹H-NMR would likely show aromatic protons in the δ 6.99–8.75 range (similar to 3j and 3k , ) and methyl group signals near δ 2.21–2.32 .
Data Tables
Table 1. Structural Comparison of Key Compounds
Biological Activity
The compound 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C22H18N4O2S
- Molar Mass : 402.47 g/mol
- CAS Number : 868357-74-8
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the benzimidazole and pyridine moieties, which are known for their diverse pharmacological profiles. These components may interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research has indicated that derivatives of pyrido[1,2-a]benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other tested strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds in this category have been reported as low as 2.14 µM .
Anticancer Potential
The structural components of the compound suggest potential anticancer properties. Compounds with similar frameworks have been documented to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies and Research Findings
- Antibacterial Screening : A study demonstrated that synthesized compounds with similar structures showed significant antibacterial activity against multiple strains. The most active compounds had IC50 values significantly lower than conventional antibiotics .
- Fluorescence Binding Studies : Binding interactions with bovine serum albumin (BSA) were assessed using fluorescence quenching methods. This study indicated that the compound interacts effectively with serum proteins, which may enhance its bioavailability .
- Docking Studies : Computational studies have elucidated the binding affinities and interactions of this compound with various target proteins, providing insights into its potential therapeutic mechanisms .
Q & A
Q. Table 1: Bioactivity comparison of structural analogs
| Compound Modification | Bioactivity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| 4-Cyano → 4-Nitro | 12.5 µM | Anticancer (MCF7) | |
| 3-Methyl → 3-Ethyl | >50 µM | Antimicrobial |
Advanced: What experimental designs assess environmental stability and degradation pathways?
Environmental fate studies require:
- Abiotic degradation : Hydrolysis/photolysis under controlled pH and UV light, with LC-MS to track breakdown products .
- Biotic degradation : Incubation with soil microbiota or liver microsomes to identify metabolic byproducts .
- QSAR modeling : Predict persistence using logP and electronic parameters (e.g., Hammett constants) .
Basic: What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Elemental Analysis : Validate C/H/N/S ratios against theoretical values .
- Melting Point : Consistency within 1–2°C of literature values indicates purity .
Advanced: How to design kinetic/thermodynamic studies for stability?
- Kinetic assays : Monitor degradation rates at varying temperatures (Arrhenius plots) to calculate activation energy .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to determine thermal decomposition thresholds .
- Solubility studies : Shake-flask method in buffers (pH 1–10) to profile pH-dependent stability .
Advanced: How to compare bioactivity across structurally similar compounds?
- Docking simulations : Use molecular modeling software (e.g., AutoDock) to predict target binding affinities .
- Pharmacophore mapping : Identify essential functional groups (e.g., sulfanyl for kinase inhibition) .
- Cluster analysis : Group compounds by bioactivity profiles to prioritize lead candidates .
Basic: What functional groups influence reactivity and bioactivity?
- Sulfanyl (-S-) : Enhances hydrogen bonding with enzyme active sites .
- Cyano (-CN) : Electron-withdrawing effect stabilizes π-π interactions in aromatic systems .
- Acetamide (-NHCOR) : Modulates solubility and membrane permeability .
Advanced: What strategies mitigate byproduct formation during synthesis?
- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during intermediate steps .
- Stepwise quenching : Neutralize excess reagents (e.g., NaHCO₃ for acid scavenging) before subsequent reactions .
- Flow chemistry : Continuous reactors minimize side reactions via precise residence time control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
